

# Pathophysiological role of HSD17B13 in liver fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Pathophysiological Role of HSD17B13 in Liver Fibrosis

#### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. It has emerged as a significant modulator of chronic liver disease progression. The discovery of a common genetic variant in the HSD17B13 gene that confers strong protection against the development of steatohepatitis and fibrosis has positioned it as a high-priority therapeutic target. This document provides a comprehensive overview of the pathophysiology of HSD17B13, its enzymatic function, the impact of its genetic variants, and the experimental methodologies used to elucidate its role in liver fibrosis.

# Genetic Variants of HSD17B13 and Liver Disease Risk

A splice-altering variant, rs72613567:TA, is the most studied polymorphism in the HSD17B13 gene. This variant results in the production of a truncated, unstable, and catalytically inactive protein. Unlike other liver disease risk modifiers like PNPLA3, where the variant confers a gain-of-function, the rs72613567:TA variant represents a loss-of-function that is protective.

The protective allele (TA) is associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis in individuals with non-alcoholic



fatty liver disease (NAFLD). This protective effect extends to alcoholic liver disease (ALD) and has also been linked to a lower risk of developing hepatocellular carcinoma (HCC).

# **Quantitative Data on HSD17B13 rs72613567 Variant Association**

The following tables summarize the quantitative association data for the HSD17B13 rs72613567:TA variant with various liver diseases.

Table 1: Association with Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH

| Cohort/Stud<br>y<br>Population | Outcome                 | Odds Ratio<br>(OR) per TA<br>Allele | 95%<br>Confidence<br>Interval | p-value | Reference |
|--------------------------------|-------------------------|-------------------------------------|-------------------------------|---------|-----------|
| Dallas Heart<br>Study          | NAFLD                   | 0.74                                | 0.61-0.90                     | 0.003   |           |
| European<br>descent            | NASH                    | 0.57                                | 0.43-0.76                     | < 0.001 |           |
| Multi-ethnic cohort            | Fibrosis<br>(Stage 2-4) | 0.68                                | 0.55-0.84                     | < 0.001 | •         |
| Pediatric<br>NAFLD             | NASH                    | 0.43                                | 0.25-0.74                     | 0.002   |           |

Table 2: Association with Alcoholic Liver Disease (ALD)

| Cohort/Stud<br>y<br>Population | Outcome                | Hazard<br>Ratio (HR)<br>per TA<br>Allele | 95%<br>Confidence<br>Interval | p-value | Reference |
|--------------------------------|------------------------|------------------------------------------|-------------------------------|---------|-----------|
| European<br>ancestry           | Alcoholic<br>Cirrhosis | 0.64                                     | 0.53-0.78                     | < 0.001 |           |
| German<br>cohorts              | Alcoholic<br>Cirrhosis | 0.71                                     | 0.58-0.87                     | 0.001   | -         |



Table 3: Association with Hepatocellular Carcinoma (HCC)

| Cohort/Stud<br>y<br>Population | Outcome                            | Hazard<br>Ratio (HR)<br>per TA<br>Allele | 95%<br>Confidence<br>Interval | p-value | Reference |
|--------------------------------|------------------------------------|------------------------------------------|-------------------------------|---------|-----------|
| Multi-<br>ancestry<br>cohort   | HCC in<br>chronic liver<br>disease | 0.72                                     | 0.57-0.91                     | 0.006   |           |

# Enzymatic Function and Pathophysiological Mechanisms

HSD17B13 is a member of the hydroxysteroid dehydrogenase family, which are generally involved in metabolizing steroids and other lipids. The wild-type HSD17B13 protein localizes to the surface of lipid droplets within hepatocytes and exhibits enzymatic activity as a retinol dehydrogenase. It catalyzes the conversion of retinol to retinal, a crucial step in retinoic acid signaling, using NADP+ as a cofactor.

The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to liver injury. By converting specific lipid substrates, it may generate pro-inflammatory or lipotoxic metabolites that promote hepatocyte injury, inflammation, and subsequent fibrogenesis. The loss-of-function rs72613567:TA variant abrogates this enzymatic activity, preventing the formation of these damaging metabolites and thus protecting the liver.

Click to download full resolution via product page

Figure 1: Proposed mechanism of HSD17B13 in liver fibrosis.

## **Therapeutic Implications**

The strong genetic validation for the protective effect of HSD17B13 loss-of-function makes its inhibition a highly attractive therapeutic strategy for NASH and other chronic liver diseases. The



goal is to pharmacologically replicate the benign effects of the rs72613567:TA variant. Several pharmaceutical companies are actively developing inhibitors of HSD17B13, including small molecule inhibitors and antisense oligonucleotides (ASOs), to block its enzymatic activity.



Click to download full resolution via product page

Figure 2: Therapeutic logic for inhibiting HSD17B13.

### **Detailed Experimental Protocols**

Elucidating the function of HSD17B13 requires a combination of genetic, biochemical, and cell-based assays.



#### Genotyping of HSD17B13 rs72613567

This protocol is fundamental for associating the variant with clinical phenotypes.

- Objective: To determine the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in patient cohorts.
- Methodology:
  - DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
  - Assay: Employ a TaqMan SNP Genotyping Assay.
  - Reagents:
    - Custom TaqMan Assay probes for rs72613567 (VIC/FAM labeled).
    - TaqMan Genotyping Master Mix.
    - Genomic DNA (10-20 ng per reaction).
  - Procedure:
    - Prepare a reaction mix containing Master Mix, SNP assay probes, and DNA.
    - Run the reaction on a real-time PCR instrument (e.g., Applied Biosystems QuantStudio).
    - Thermal cycling conditions: Enzyme activation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.
  - Data Analysis: Analyze the endpoint fluorescence to determine the allelic discrimination and assign genotypes.

### **HSD17B13 Enzymatic Activity Assay**

This protocol measures the catalytic function of the protein.



- Objective: To quantify the retinol dehydrogenase activity of recombinant HSD17B13.
- Methodology:
  - Protein Expression: Express and purify recombinant full-length wild-type and variant HSD17B13 protein from an E. coli or insect cell system.
  - Reaction Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM MgCl2, and 1 mM DTT.
  - Reagents:
    - Recombinant HSD17B13 protein (50-100 nM).
    - All-trans-retinol (substrate, 5-20 μM).
    - NADP+ (cofactor, 1-2 mM).
  - Procedure:
    - Incubate the recombinant protein with the reaction buffer.
    - Initiate the reaction by adding the substrate (retinol) and cofactor (NADP+).
    - Incubate at 37°C for 30-60 minutes.
    - Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).
  - Detection: Measure the production of all-trans-retinal using reverse-phase highperformance liquid chromatography (HPLC) with UV detection at 325 nm. The rate of retinal formation indicates enzyme activity.





Click to download full resolution via product page

Figure 3: General workflow for HSD17B13 research.

### Conclusion



HSD17B13 is a genetically validated, pivotal player in the pathophysiology of chronic liver disease. The loss-of-function variant rs72613567:TA confers significant protection against progression to steatohepatitis, fibrosis, and HCC, likely by preventing the enzymatic production of lipotoxic metabolites. This strong human genetic evidence provides a compelling rationale for the development of HSD17B13 inhibitors as a novel therapeutic class for patients with NAFLD and other liver ailments. Further research into its specific substrates and downstream signaling pathways will continue to refine our understanding and aid in the development of targeted therapies.

• To cite this document: BenchChem. [Pathophysiological role of HSD17B13 in liver fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366678#pathophysiological-role-of-hsd17b13-in-liver-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com